

Technical Guide: Spectroscopic Analysis of 1,3-Dichloro-5,5-dimethylhydantoin

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Compound of Interest

Compound Name: 1,3-Dichloro-5,5-dimethylhydantoin

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This technical guide provides an in-depth analysis of **1,3-Dichloro-5,5-dimethylhydantoin** (DCDMH) using mass spectrometry and infrared (IR) spectroscopy. The document details the spectral characteristics, experimental methodologies, and fragmentation pathways of this important industrial chemical.

Mass Spectrometry Analysis

Mass spectrometry of DCDMH reveals a characteristic fragmentation pattern that can be used for its identification and structural elucidation. The electron ionization (EI) mass spectrum shows a series of fragment ions resulting from the cleavage of the parent molecule.

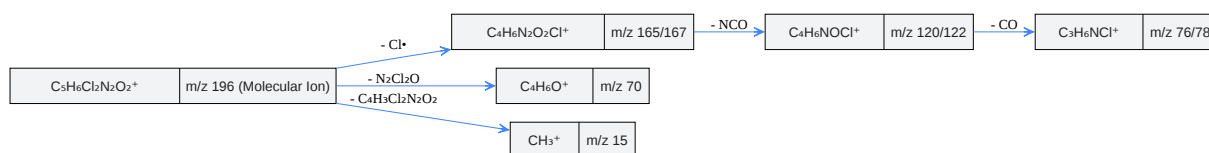
Mass Spectrum Data

The quantitative data from the mass spectrum of **1,3-Dichloro-5,5-dimethylhydantoin** is summarized in the table below. The spectrum is characterized by a base peak at m/z 70. Due to the presence of two chlorine atoms, the molecular ion peak is expected to exhibit a characteristic isotopic cluster, however, it is not prominently observed in the provided spectrum, suggesting it is highly unstable under EI conditions.

m/z	Relative Abundance (%)	Proposed Fragment
15	31.0	$[\text{CH}_3]^+$
28	18.9	$[\text{CO}]^+$ or $[\text{C}_2\text{H}_4]^+$
39	14.5	$[\text{C}_3\text{H}_3]^+$
41	18.2	$[\text{C}_3\text{H}_5]^+$
42	18.9	$[\text{C}_3\text{H}_6]^+$
56	50.8	$[\text{C}_4\text{H}_8]^+$
70	100.0	$[\text{C}_4\text{H}_6\text{O}]^+$ or $[\text{C}_3\text{H}_4\text{NO}]^+$
76	74.9	$[\text{C}_3\text{H}_6\text{NCl}]^+$
84	32.2	$[\text{C}_5\text{H}_6\text{NO}]^+$

Proposed Fragmentation Pathway

The fragmentation of **1,3-Dichloro-5,5-dimethylhydantoin** in mass spectrometry can be rationalized through a series of cleavage events. The following diagram illustrates a plausible fragmentation pathway leading to the formation of the major observed ions.



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Caption: Proposed mass spectrometry fragmentation pathway of **1,3-Dichloro-5,5-dimethylhydantoin**.

Infrared (IR) Spectroscopy Analysis

Infrared spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of DCDMH shows characteristic absorption bands corresponding to the vibrations of its constituent bonds.

IR Spectrum Data

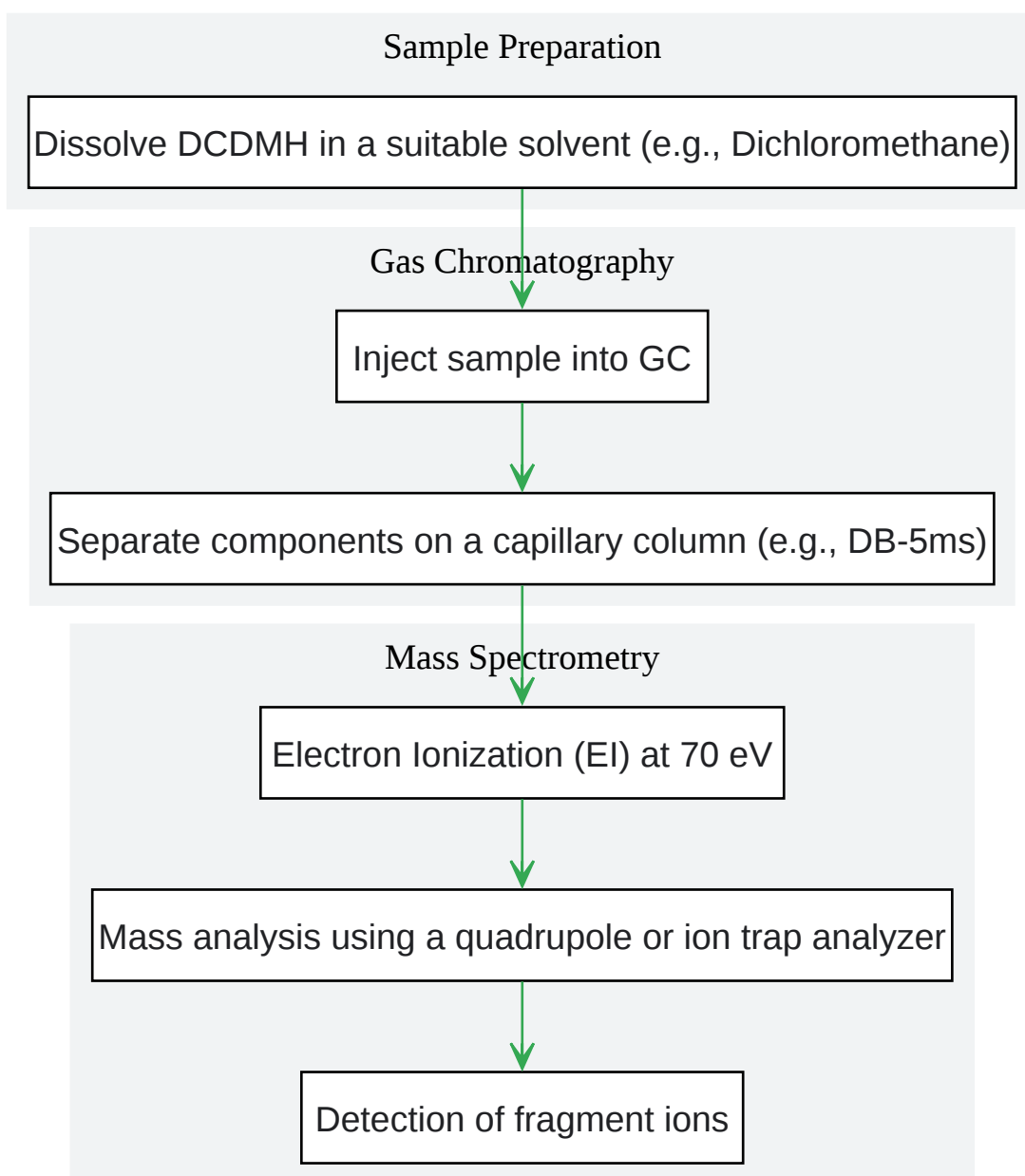
The following table summarizes the key absorption bands observed in the Fourier-transform infrared (FTIR) spectrum of **1,3-Dichloro-5,5-dimethylhydantoin**. The spectrum is dominated by strong absorptions from the carbonyl groups.^[1]

Wavenumber (cm ⁻¹)	Intensity	Functional Group Assignment
~2980	Medium	C-H stretch (methyl groups)
~1770	Strong	C=O stretch (asymmetric)
~1720	Strong	C=O stretch (symmetric)
~1450	Medium	C-H bend (methyl groups)
~1370	Medium	C-H bend (gem-dimethyl)
~850	Medium	N-Cl stretch

Experimental Protocols

The following sections detail the methodologies for acquiring the mass spectrometry and IR spectroscopy data for **1,3-Dichloro-5,5-dimethylhydantoin**.

Gas Chromatography-Mass Spectrometry (GC-MS)



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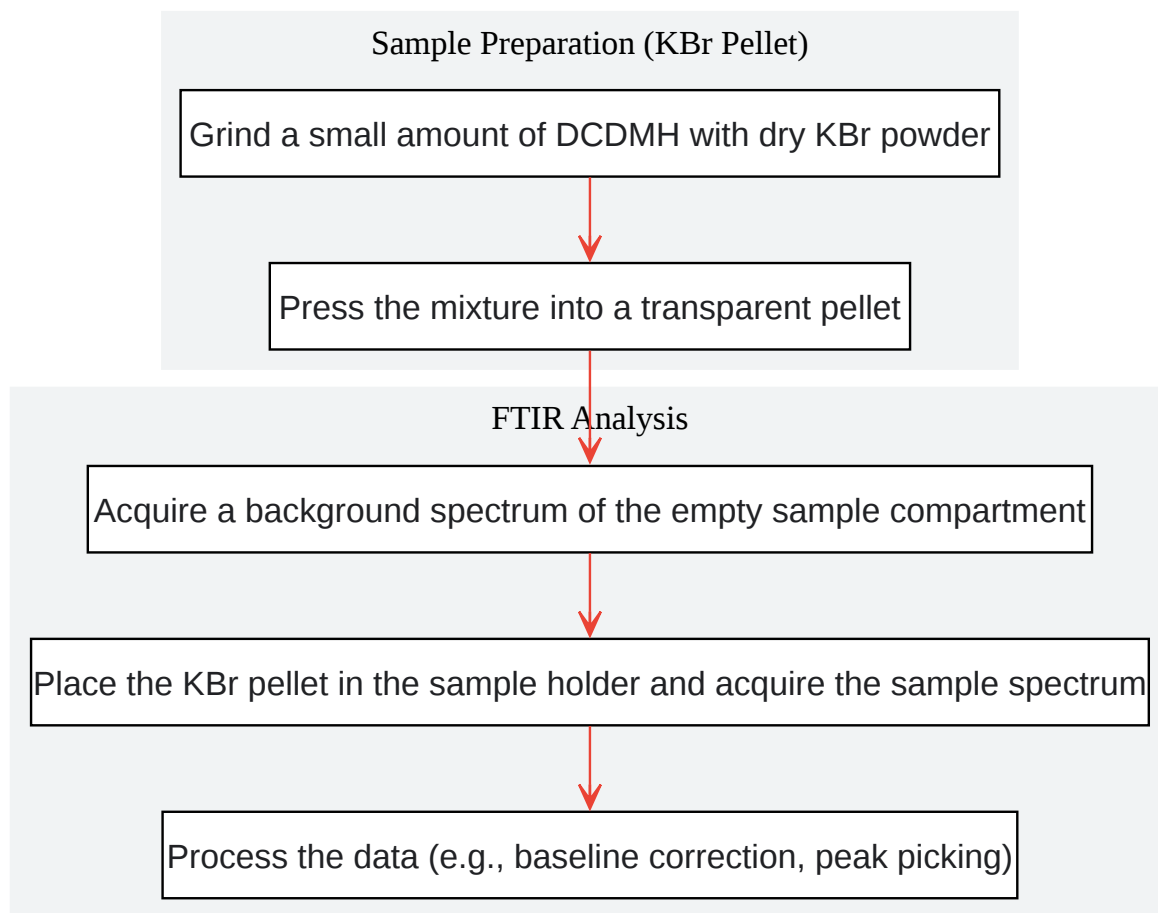
Caption: Experimental workflow for GC-MS analysis of **1,3-Dichloro-5,5-dimethylhydantoin**.

A standard protocol for the GC-MS analysis of chlorinated organic compounds can be adapted for DCDMH.

- Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization source.

- Sample Preparation: A dilute solution of **1,3-Dichloro-5,5-dimethylhydantoin** is prepared in a volatile organic solvent such as dichloromethane or ethyl acetate.
- GC Conditions:
 - Column: A non-polar or medium-polarity capillary column (e.g., 30 m x 0.25 mm ID, 0.25 μ m film thickness, 5% phenyl methylpolysiloxane).
 - Injector Temperature: 250 °C.
 - Oven Temperature Program: Initial temperature of 50 °C, hold for 2 minutes, then ramp to 280 °C at a rate of 10 °C/min, and hold for 5 minutes.
 - Carrier Gas: Helium at a constant flow rate of 1 mL/min.
- MS Conditions:
 - Ionization Mode: Electron Ionization (EI) at 70 eV.
 - Mass Range: m/z 35-300.
 - Source Temperature: 230 °C.
 - Quadrupole Temperature: 150 °C.

Fourier-Transform Infrared (FTIR) Spectroscopy



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Caption: Experimental workflow for FTIR analysis of **1,3-Dichloro-5,5-dimethylhydantoin**.

The FTIR spectrum of solid **1,3-Dichloro-5,5-dimethylhydantoin** can be obtained using the KBr pellet method.

- Instrumentation: A Fourier-transform infrared spectrometer.
- Sample Preparation:
 - Thoroughly grind 1-2 mg of **1,3-Dichloro-5,5-dimethylhydantoin** with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar.

- Transfer the mixture to a pellet press and apply pressure to form a thin, transparent pellet.
- Data Acquisition:
 - Acquire a background spectrum of the empty sample holder.
 - Place the KBr pellet containing the sample in the spectrometer's sample compartment.
 - Acquire the sample spectrum over a range of 4000-400 cm^{-1} .
 - Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
- Data Processing: The resulting interferogram is Fourier-transformed to produce the infrared spectrum. Baseline correction and peak picking are then performed to identify the absorption maxima.

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References

- 1. 1,3-Dichloro-5-ethyl-5-methylhydantoin | 89415-87-2 | Benchchem [benchchem.com]
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